(S)-1-(2-Bromo-5-fluorophenyl)-1,3-propanediol
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Overview
Description
(S)-1-(2-Bromo-5-fluorophenyl)-1,3-propanediol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-5-fluorobenzyl alcohol with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to ensure the desired enantiomeric purity. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromo-5-fluorophenyl)-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(S)-1-(2-Bromo-5-fluorophenyl)-1,3-propanediol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromo-5-fluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorophenyl acetic acid
- (2-Bromo-5-fluorophenyl)hydrazine
- (2-Bromo-5-fluorophenyl)methanamine
Uniqueness
(S)-1-(2-Bromo-5-fluorophenyl)-1,3-propanediol is unique due to its specific structural features, including the combination of bromine, fluorine, and propanediol moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H10BrFO2 |
---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
1-(2-bromo-5-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10BrFO2/c10-8-2-1-6(11)5-7(8)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2 |
InChI Key |
ZSDKGGSNGLKQOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CCO)O)Br |
Origin of Product |
United States |
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